Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine
Description
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS: 1158747-82-0) is a seven-membered azepine ring derivative substituted with a trifluoromethoxybenzyl group at the 3-position. Its molecular formula is C₁₄H₁₇F₃NO, with a molecular weight of 273.29 g/mol . The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing substituent, which enhances the compound's metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is commercially available from multiple suppliers, though some sources list it as discontinued, suggesting challenges in synthesis or application .
Properties
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTHLGACDUDISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CC2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747886 | |
| Record name | 3-{[3-(Trifluoromethoxy)phenyl]methyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158747-82-0 | |
| Record name | 3-{[3-(Trifluoromethoxy)phenyl]methyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Expansion of Piperidine Derivatives
Piperidine precursors undergo-sigmatropic rearrangements or acid-catalyzed ring expansion to form the azepine core. For example, N-protected piperidine-3-carboxylic acid derivatives react with trifluoroacetic anhydride (TFAA) under reflux to yield hexahydro-1H-azepine intermediates.
Key reaction parameters:
| Parameter | Typical Range |
|---|---|
| Temperature | 80–120°C |
| Catalyst | H2SO4, TFAA, or PTSA |
| Reaction Time | 6–24 hours |
| Yield | 45–68% (literature) |
Reductive Amination of Cyclohexenone Derivatives
Cyclohexenone reacts with primary amines under hydrogenation conditions (H2, Pd/C) to form saturated azepines. This method allows precise control over stereochemistry but requires careful selection of protecting groups.
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd2(dba)3 | Xantphos | 110 | 48 |
| Pd(OAc)2 | BINAP | 100 | 56 |
| PdCl2(Amphos) | DavePhos | 90 | 62 |
Final Functionalization and Purification
Post-functionalization steps ensure high purity (>98%) for pharmaceutical applications:
Fluorination and Etherification
Late-stage introduction of the trifluoromethoxy group via Cu-mediated cross-coupling prevents premature decomposition of this electron-withdrawing moiety.
Representative protocol:
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React 3-benzylazepine with CsF (3 equiv) in DMF
-
Add CF3O-Tf (1.2 equiv) and CuI (10 mol%)
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Heat at 80°C for 12 hours under N2
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Isolate product via column chromatography (SiO2, hexane/EtOAc 4:1)
Crystallization Techniques
Multi-stage recrystallization from ethanol/water mixtures removes residual Pd catalysts and regioisomers. XRPD analysis confirms polymorphic purity.
Analytical Characterization
Critical quality control metrics for batch release:
HPLC parameters:
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18, 5μm | 0.1% HCO2H in H2O/MeCN | 8.2 ± 0.3 |
Spectroscopic data:
-
1H NMR (400 MHz, CDCl3): δ 7.38 (t, J=7.8 Hz, 1H), 7.12–7.05 (m, 3H), 3.72–3.65 (m, 2H), 3.02–2.94 (m, 1H), 2.80–2.72 (m, 2H), 1.92–1.45 (m, 6H)
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19F NMR (376 MHz, CDCl3): δ −57.9 (s, OC(F)3)
Industrial-Scale Challenges
Manufacturing this compound at multi-kilogram scales presents unique obstacles:
Chemical Reactions Analysis
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine involves its interaction with molecular targets through its trifluoromethoxy group. This group can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine (CAS: 71556-73-5)
- Structure : Features a methoxy (-OCH₃) group instead of trifluoromethoxy (-OCF₃) and additional ethyl/methyl substitutions on the azepine ring.
- Molecular Formula: C₁₆H₂₅NO; Molecular Weight: 247.38 g/mol .
- Key Differences: The methoxy group is less electron-withdrawing, reducing resistance to oxidative metabolism.
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS: 243666-15-1)
Positional Isomerism: Ortho vs. Meta Substituents
Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS: 1158747-79-5)
- Structure : Trifluoromethoxy group at the ortho position (2-position) of the phenyl ring.
- Molecular Formula: C₁₄H₁₇F₃NO; Molecular Weight: 273.29 g/mol .
- Meta substitution (in the target compound) allows better spatial alignment with receptors .
Trifluoromethoxy vs. Trifluoromethyl Substitutions
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine (CAS: 1158757-91-5)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Ring Type |
|---|---|---|---|---|---|
| Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine | 1158747-82-0 | C₁₄H₁₇F₃NO | 273.29 | -OCF₃ (meta) | Azepine |
| 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine | 71556-73-5 | C₁₆H₂₅NO | 247.38 | -OCH₃, -C₂H₅, -CH₃ | Azepine |
| 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane | 243666-15-1 | C₁₁H₁₄F₃N₃ | 245.25 | -CF₃ (pyridine) | Diazepane |
| Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine (ortho isomer) | 1158747-79-5 | C₁₄H₁₇F₃NO | 273.29 | -OCF₃ (ortho) | Azepine |
| Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine | 1158757-91-5 | C₁₄H₁₈F₃N | 257.30 | -CF₃ (meta) | Azepine |
Research Findings and Implications
Electronic Effects : The -OCF₃ group in the target compound enhances electron-withdrawing properties, improving stability against cytochrome P450-mediated metabolism compared to -OCH₃ analogs .
Positional Isomerism : Meta-substituted derivatives generally exhibit higher binding affinity to G-protein-coupled receptors (GPCRs) than ortho isomers due to reduced steric clash .
Ring Size and Flexibility : Diazepane derivatives (e.g., CAS 243666-15-1) may exhibit distinct pharmacokinetic profiles due to increased nitrogen atoms and conformational rigidity .
Commercial Viability : Discontinued status of some analogs (e.g., CAS 1158747-82-0) suggests synthesis challenges, such as fluorination steps or purification hurdles .
Biological Activity
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS Number: 1158747-79-5) is a bioactive compound with a molecular formula of C14H18F3NO and a molecular weight of 273.29 g/mol. It belongs to the azepine class of compounds, which are known for various biological activities, including potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a hexahydro ring fused with a trifluoromethoxy-substituted phenyl group. This unique structure contributes to its biological properties.
Biological Activity Overview
Research on this compound has highlighted several potential biological activities:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress.
- Antiplatelet Activity : Analogous compounds have shown promise in inhibiting platelet aggregation, indicating potential cardiovascular benefits.
- Neuroprotective Effects : Some azepine derivatives are being investigated for their neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Antioxidant Activity
A study evaluated the antioxidant capacity of various azepine derivatives, including this compound. The results indicated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 78.5 | 25.4 |
| Ascorbic Acid | 85.0 | 20.0 |
Antiplatelet Activity
In vitro assays demonstrated that this compound significantly inhibited arachidonic acid-induced platelet aggregation.
| Compound | Platelet Aggregation Inhibition (%) | Comparison to Aspirin (%) |
|---|---|---|
| This compound | 65 | 15 |
| Aspirin | 50 | - |
Case Study 1: Neuroprotective Potential
In a study focusing on neuroprotection, Hexahydro derivatives were tested against neurotoxic agents in neuronal cell cultures. The findings indicated that these compounds could significantly reduce neuronal cell death, suggesting their potential in treating conditions like Alzheimer’s disease.
Case Study 2: Cardiovascular Health
Another investigation assessed the effects of Hexahydro derivatives on cardiovascular health markers in animal models. The results showed a reduction in blood pressure and improved endothelial function, indicating potential therapeutic benefits for hypertension.
Q & A
Basic: What are the common synthetic routes for Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example, the trifluoromethoxybenzyl moiety (3-(trifluoromethoxy)phenylmethyl) can be introduced via alkylation of a hexahydro-1H-azepine precursor. Key steps include:
- Step 1: Preparation of the azepine backbone via cyclization of a diamine or lactam intermediate.
- Step 2: Functionalization at the 3-position using a benzyl halide derivative (e.g., 3-(trifluoromethoxy)benzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity (verified by HPLC) .
Basic: How is the compound characterized structurally and analytically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, the azepine ring protons appear as multiplet signals between δ 1.5–2.5 ppm, while the benzyl group’s aromatic protons resonate at δ 6.8–7.4 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₇F₃N₂O) and exact mass (310.13 g/mol).
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures purity .
Basic: What are the preliminary toxicity and safety considerations for handling this compound?
Methodological Answer:
- Acute Toxicity: Classified under OSHA HCS Category 4 (oral LD₅₀ > 300 mg/kg). Use PPE (nitrile gloves, lab coat) and avoid inhalation/ingestion.
- Skin/Irritation: Category 2 (H315); rinse immediately with water for 15 minutes upon contact.
- Environmental Precautions: Avoid release into drains; collect waste in sealed containers for incineration .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?
Methodological Answer:
- Core Modifications: Replace the azepine ring with piperidine or pyrrolidine to assess conformational flexibility.
- Substituent Analysis: Vary the trifluoromethoxy group (e.g., CF₃, OCH₃) to evaluate electronic effects on target binding.
- In Silico Modeling: Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like HIF-1α, leveraging analogs such as BAY87-2243 .
Advanced: What methodologies are used to assess in vivo pharmacokinetics and metabolic stability?
Methodological Answer:
- ADME Studies: Administer radiolabeled compound (³H or ¹⁴C) to rodents; quantify plasma/tissue distribution via scintillation counting.
- Metabolite Identification: LC-MS/MS analyzes urine and bile for phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- CYP Inhibition Assays: Human liver microsomes test for CYP3A4/2D6 interactions, critical for drug-drug interaction profiling .
Advanced: How can computational chemistry predict stability under varying pH and temperature conditions?
Methodological Answer:
- Degradation Pathways: Density Functional Theory (DFT) calculates bond dissociation energies to identify labile sites (e.g., trifluoromethoxy group’s susceptibility to hydrolysis).
- pH Stability Simulation: Molecular dynamics (MD) in explicit solvent (e.g., water, HCl/NaOH solutions) models protonation states and degradation kinetics.
- Experimental Validation: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring confirm computational predictions .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assays: Replicate experiments using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity, fixed ATP concentrations).
- Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Meta-Analysis: Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile variability in IC₅₀ values across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
